

4-Methoxy-3-methylbutan-2-one IUPAC name and synonyms

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Compound of Interest

Compound Name: 4-Methoxy-3-methylbutan-2-one

Cat. No.: B084841

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Technical Dossier: 4-Methoxy-3-methylbutan-2-one

Authored for: Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Nomenclature

This document provides a comprehensive technical overview of the chemical compound **4-Methoxy-3-methylbutan-2-one**.

- IUPAC Name: **4-methoxy-3-methylbutan-2-one**[\[1\]](#)
- Molecular Formula: C₆H₁₂O₂
- Structure:

CH₃

Synonyms and Identifiers

The compound is also known by several other names and registered under various chemical identifiers, facilitating its tracking in databases and regulatory documents.

- 2-Butanone, 4-methoxy-3-methyl-[\[1\]](#)

- CAS Number: 14539-67-4[1][2]
- EC Number: 968-954-9[1]
- PubChem CID: 14063315[1]
- InChIKey: QFHUGPZHHLXOBK-UHFFFAOYSA-N[1][2]

Physicochemical and Spectral Data

Quantitative data for **4-Methoxy-3-methylbutan-2-one** is summarized below. The majority of the available data is based on computational models, with limited experimentally derived values in publicly accessible literature.

Property	Value	Source	Notes
Molecular Weight	116.16 g/mol	PubChem[1]	Computationally Generated
Boiling Point	~94 °C	Benchchem[2]	Precise experimental conditions not specified
Exact Mass	116.083729621 Da	PubChem[1]	Computationally Generated
XLogP3	0.3	PubChem[1]	Computationally Generated
Topological Polar Surface Area	26.3 Å ²	PubChem[1]	Computationally Generated
Refractive Index	78.6	PubChem[1]	Computationally Generated

Spectral Information:

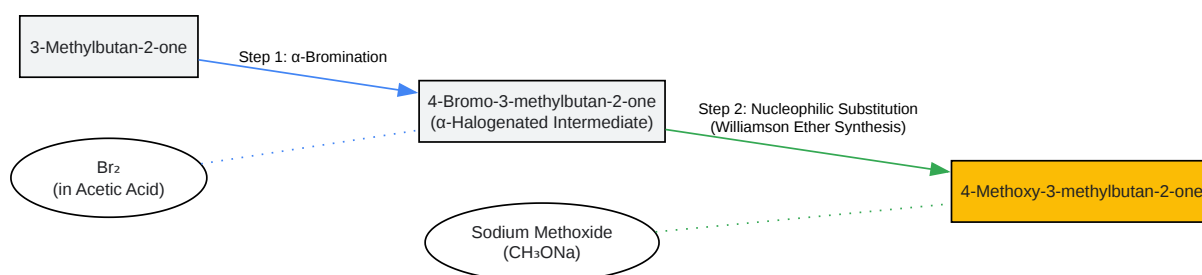
- Mass Spectrometry: GC-MS data is available through SpectraBase.[1]
- Infrared Spectroscopy: Vapor phase IR spectral data is available through SpectraBase.[1]

Experimental Protocols

Synthesis of 4-Methoxy-3-methylbutan-2-one

A specific, detailed experimental protocol for the synthesis of **4-Methoxy-3-methylbutan-2-one** is not readily available in the reviewed scientific literature. However, based on established principles of organic chemistry, a plausible synthetic route can be proposed. One logical approach involves the α -alkoxylation of a ketone. This could be achieved via a two-step process: α -halogenation of 3-methylbutan-2-one followed by a Williamson ether synthesis-type reaction with sodium methoxide.

The proposed logical workflow is illustrated in the diagram below.



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Caption: A plausible two-step synthesis pathway for **4-Methoxy-3-methylbutan-2-one**.

Characterization Methods

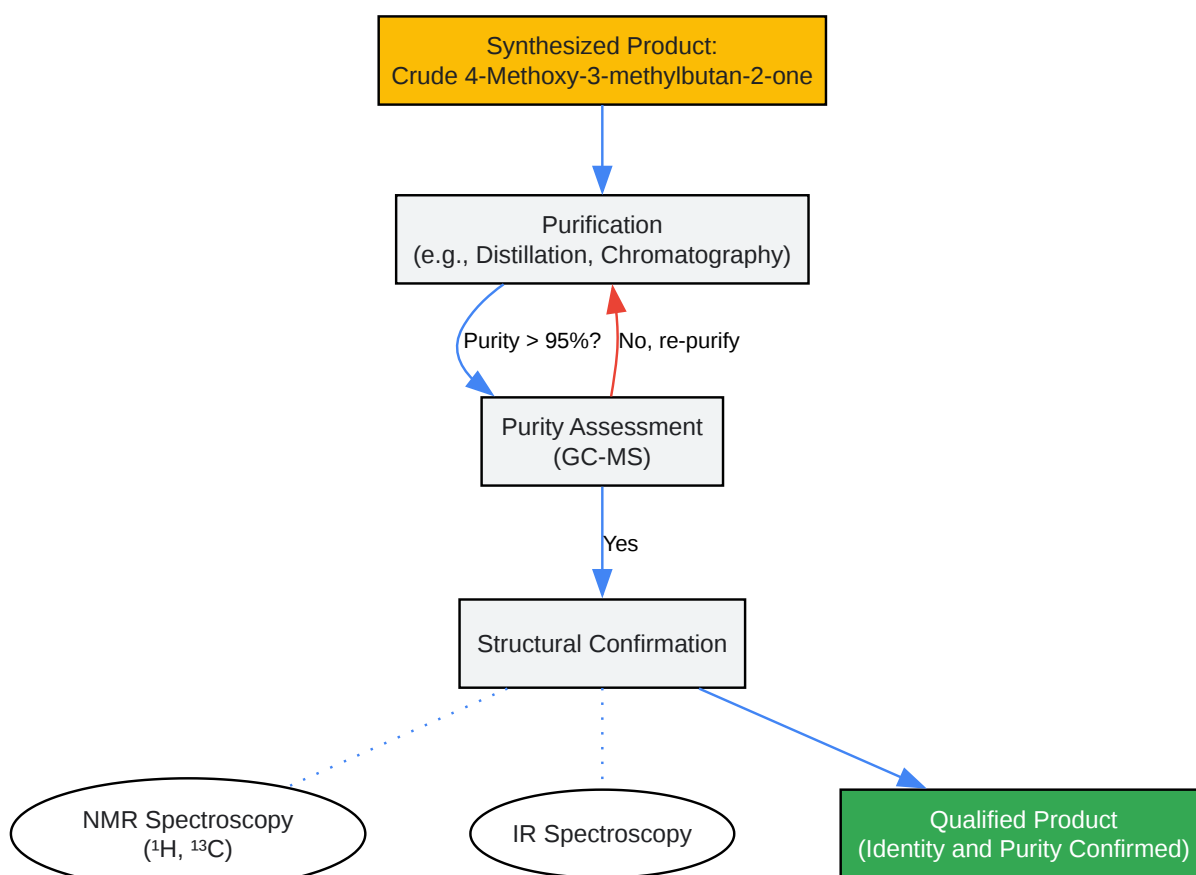
Standard analytical techniques would be employed to confirm the structure and purity of **4-Methoxy-3-methylbutan-2-one**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR would be essential to confirm the carbon-hydrogen framework and the connectivity of the methyl, methoxy, and carbonyl groups.
- Infrared (IR) Spectroscopy: This would be used to identify the characteristic $\text{C}=\text{O}$ stretch of the ketone (typically $\sim 1715\text{ cm}^{-1}$) and the $\text{C}-\text{O}-\text{C}$ stretch of the ether group.

- Mass Spectrometry (MS): To confirm the molecular weight and analyze fragmentation patterns to further support the proposed structure.
- Gas Chromatography (GC): To determine the purity of the compound.

Logical Relationships and Workflows

The analytical workflow for the quality control and characterization of a synthesized batch of **4-Methoxy-3-methylbutan-2-one** would follow a logical progression to ensure identity and purity.



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Caption: Standard analytical workflow for the characterization of **4-Methoxy-3-methylbutan-2-one**.

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References

- 1. 4-Methoxy-3-methylbutan-2-one | C₆H₁₂O₂ | CID 14063315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methoxy-3-methylbutan-2-one | 14539-67-4 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [4-Methoxy-3-methylbutan-2-one IUPAC name and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084841#4-methoxy-3-methylbutan-2-one-iupac-name-and-synonyms]

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